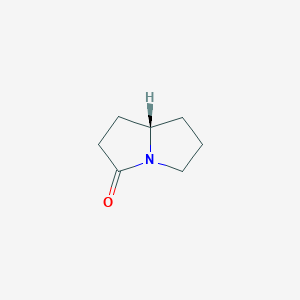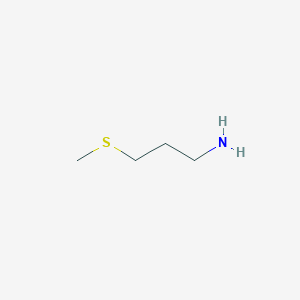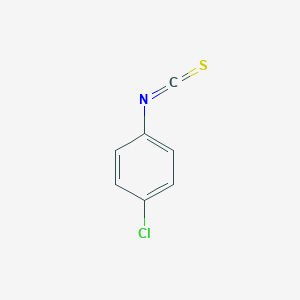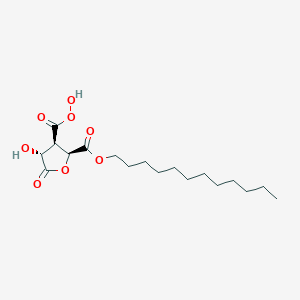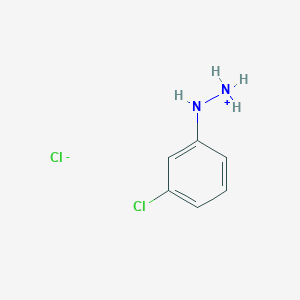
Stemone
Descripción general
Descripción
Stemone is a novel, biotechnological approach to stem cell research and development that has been gaining traction in the scientific community in recent years. This approach utilizes a combination of biochemical and physiological methods to induce pluripotency in stem cells and to guide them towards specific cell types. By utilizing this method, researchers have been able to create a range of novel stem cell-based therapies, as well as to explore new avenues for stem cell research.
Aplicaciones Científicas De Investigación
Stem Cells and Cancer Research
Stem cell research is pivotal in understanding self-renewing cells in adults and embryos. One focus is on transcriptional redirection of stem cell differentiation and fate, and the reorganization of cell commitment through nuclear reprogramming. This has significant implications in cancer research, particularly in how stem cells may relate to cancer development and potential treatments (Trounson, 2004).
Stem Cells in Regenerative Medicine
Human embryonic stem cells have been studied for their potential in regenerative medicine. Challenges exist in developing cell-based therapies from these cells, but their capacity for differentiation into various cell types holds promise for treating genetic and degenerative disorders (Gearhart, 2004).
Advances in Stem Cell Biology
Recent advances in stem cell biology, including adult stem cells and induced pluripotent stem cells (iPSCs), have expanded their therapeutic applications. This includes potential treatments for aging and diseased organs, addressing a wide range of medical conditions (Leeb et al., 2011).
Stem Cells in Therapeutics
Embryonic, fetal, amniotic, umbilical cord blood, and adult stem cells are being researched for generating therapeutically useful cell types. These cells could be used in treating various disorders such as heart failure, diabetes, and cancer therapies (Mimeault, Hauke, & Batra, 2007).
Ethical Considerations in Stem Cell Research
Stem cell research involves ethical considerations, especially regarding clinical applications. It's important to balance the potential medical benefits with ethical norms in clinical practice (Huang et al., 2017).
Hematopoietic Stem Cells in Clinical Application
Hematopoietic stem cells are clinically used in treating diseases like breast cancer, leukemias, and congenital immunodeficiencies. Recent advances in genetics, such as gene chip technology, have broadened the potential application of these cells in disease treatment (Kondo et al., 2003).
Stem Cells in Disease Modeling and Cell Therapy
Research on adult stem cells, iPSCs, and embryonic stem cells, including CRISPR/Cas9 genome editing, is advancing disease modeling and cell therapy. This includes applications in cell replacement therapy and understanding various diseases (Bai, 2020).
Cardiovascular Tissue Engineering
Stem cells are being explored in cardiovascular medicine for tissue engineering, such as heart valve replacement and myocardial tissue engineering. The focus is on the use of autologous endothelial cells and other cell types for these applications (Siepe et al., 2008).
Stem Cell Standardization
Standardization in stem cell research is crucial for ensuring the efficacy and safety of clinical applications. A more rigorous approach in research and strategy is necessary for therapeutic applicability (di Nardo & Parker, 2011).
Safety and Hazards
Stemone is classified under Acute toxicity, oral Category 5 and Acute toxicity, dermal Category 5, indicating that it may be harmful if swallowed or in contact with skin . It also falls under Skin corrosion/irritation Category 3, suggesting that it can cause mild skin irritation . It’s considered hazardous to the aquatic environment, both in acute and long-term scenarios .
Mecanismo De Acción
Target of Action
Like other oximes, it likely interacts with various biological molecules due to its reactive nature .
Mode of Action
5-Methyl-3-heptanone oxime is formed through the oximation of the corresponding ketone . This process involves the reaction of a ketone with hydroxylamine, resulting in the formation of an oxime . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Given its chemical structure, it may participate in reactions involving nucleophilic addition to the carbonyl group .
Result of Action
It imparts natural and fresh nuances to fragrance notes and is used in fine perfumery as well as in cosmetics, soaps, and detergents .
Análisis Bioquímico
Biochemical Properties
5-Methyl-3-heptanone oxime plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including hydroxylamine and ketones, through oximation reactions. The nature of these interactions involves the condensation of ketones with hydroxylamine, leading to the formation of oximes. These reactions are essential in the synthesis of various biochemical compounds and can influence the activity of enzymes involved in metabolic pathways .
Cellular Effects
The effects of 5-Methyl-3-heptanone oxime on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-Methyl-3-heptanone oxime can modulate the activity of specific signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 5-Methyl-3-heptanone oxime exerts its effects through various binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. Additionally, 5-Methyl-3-heptanone oxime can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-3-heptanone oxime can change over time due to its stability and degradation. This compound is generally stable under normal conditions, but its activity can be influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that 5-Methyl-3-heptanone oxime can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 5-Methyl-3-heptanone oxime vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which 5-Methyl-3-heptanone oxime exerts its optimal effects without causing harm .
Metabolic Pathways
5-Methyl-3-heptanone oxime is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites. For instance, it can be metabolized by enzymes such as cytochrome P450, leading to the formation of intermediate compounds that participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, 5-Methyl-3-heptanone oxime is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The transport and distribution of this compound can influence its activity and function, as well as its overall bioavailability .
Subcellular Localization
The subcellular localization of 5-Methyl-3-heptanone oxime is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The precise localization of 5-Methyl-3-heptanone oxime can determine its specific biochemical effects and interactions with other biomolecules .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Stemone involves a series of reactions starting from p-methoxybenzaldehyde and ethyl acetoacetate. The final step involves the reduction of the intermediate product using sodium borohydride to obtain Stemone.", "Starting Materials": [ "p-methoxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation reaction between p-methoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 3-(4-methoxyphenyl)-3-oxopropanenitrile.", "Step 2: Hydrolysis of the nitrile group using hydrochloric acid to obtain 3-(4-methoxyphenyl)-3-oxopropanoic acid.", "Step 3: Esterification of the carboxylic acid group using acetic anhydride to form the corresponding ethyl ester.", "Step 4: Reduction of the ethyl ester using sodium borohydride in methanol to obtain Stemone." ] } | |
Número CAS |
22457-23-4 |
Fórmula molecular |
C8H17NO |
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
(NE)-N-(5-methylheptan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H17NO/c1-4-7(3)6-8(5-2)9-10/h7,10H,4-6H2,1-3H3/b9-8+ |
Clave InChI |
CBVWMGCJNPPAAR-CMDGGOBGSA-N |
SMILES isomérico |
CCC(C)C/C(=N/O)/CC |
SMILES |
CCC(C)CC(=NO)CC |
SMILES canónico |
CCC(C)CC(=NO)CC |
Otros números CAS |
22457-23-4 |
Descripción física |
Liquid |
Pictogramas |
Irritant |
Sinónimos |
5-Methyl-3-heptanone Oxime; Ethyl 2-Methylbutyl Ketoxime; NSC 166310 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



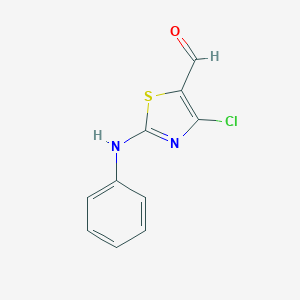
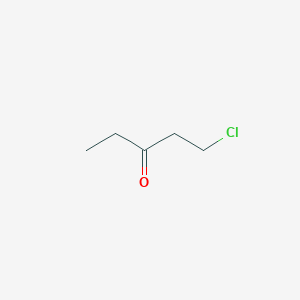

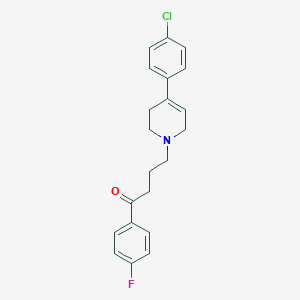



![Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate](/img/structure/B146390.png)
